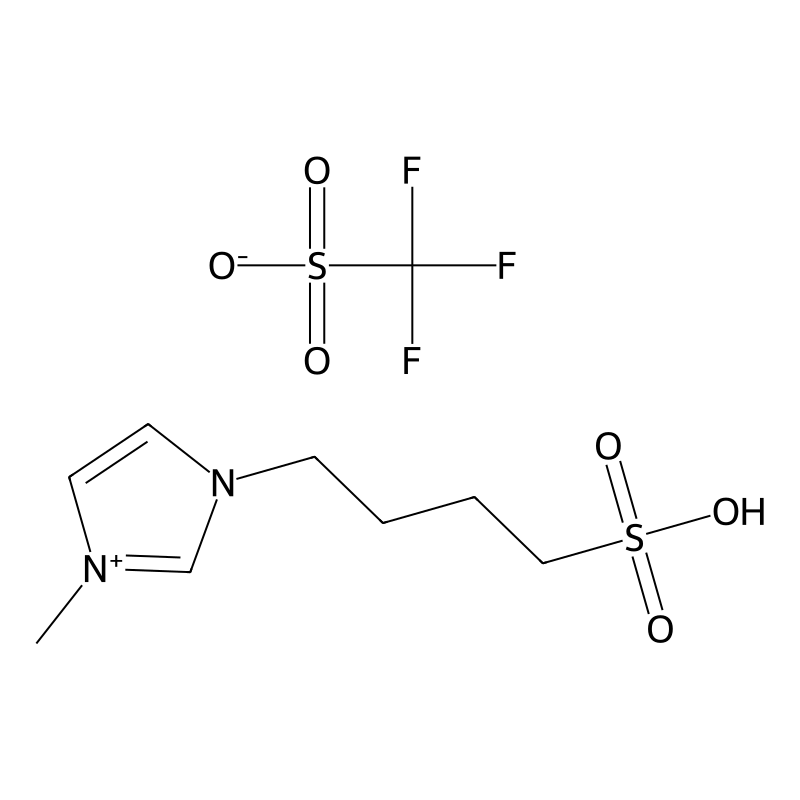1-Sulfobutyl-3-methylimidazolium trifluoromethansulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Solvent for Biomass Conversion
SMTf's ability to dissolve biomass effectively makes it a promising solvent for research on biomass conversion into biofuels and other valuable products. Studies have shown that SMTf can dissolve cellulose, a major component of biomass, and promote the activity of enzymes that break down cellulose into fermentable sugars []. This research can contribute to the development of more sustainable and efficient biofuel production processes.
Organic Synthesis Applications
SMTf's stability, tunable properties, and ability to act as a catalyst or catalyst support make it valuable for research in organic synthesis. For example, research has explored using SMTf in reactions like Diels-Alder cycloadditions and metathesis reactions, finding it to be an effective and reusable reaction medium [, ]. This research can lead to the development of more efficient and environmentally friendly methods for synthesizing organic compounds.
Electrochemical Applications
SMTf's ionic conductivity and electrochemical stability make it a potential material for research in various electrochemical applications. For instance, research has investigated using SMTf in fuel cells and as an electrolyte for supercapacitors [, ]. This research can contribute to the development of more efficient and durable energy storage devices.
1-Sulfobutyl-3-methylimidazolium trifluoromethanesulfonate is an ionic liquid characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 368.35 g/mol. This compound features a sulfonium cation derived from 3-methylimidazole and a trifluoromethanesulfonate anion, contributing to its ionic nature and solubility in various solvents. Its structure allows for significant interactions with polar and non-polar substances, making it versatile in various applications .
Research indicates that 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for applications in pharmaceuticals and biocides. Additionally, its ionic nature allows for interactions with biological membranes, which may affect cellular processes .
The synthesis of 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate typically involves:
- Starting Materials: 3-methylimidazole and butanesulfonic acid are used as precursors.
- Reaction Conditions: The reaction is usually carried out under controlled temperatures in a solvent such as acetonitrile.
- Purification: After synthesis, the product is purified through recrystallization or chromatography techniques to obtain high purity .
Interaction studies have demonstrated that 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate can interact with various biomolecules, including proteins and nucleic acids. These interactions can alter the structural dynamics of biomolecules, influencing enzymatic activity and gene expression. Studies suggest that its ionic nature facilitates these interactions, making it a valuable tool in biochemical research .
1-Sulfobutyl-3-methylimidazolium trifluoromethanesulfonate shares similarities with several other ionic liquids, notably:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | Lacks the sulfonic group; different solvation properties | |
| 1-Octyl-3-methylimidazolium chloride | Chloride anion; more hydrophobic | |
| 1-Hexyl-3-methylimidazolium tetrafluoroborate | Tetrafluoroborate anion; used in electrochemical applications |
The uniqueness of 1-sulfobutyl-3-methylimidazolium trifluoromethanesulfonate lies in its sulfonic acid functional group, which enhances its solubility and biological activity compared to other imidazolium-based ionic liquids .








